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Compound of Interest

Compound Name: t-Boc-Aminooxy-PEG4-amine

Cat. No.: B8115363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a feasible multi-step synthesis route for t-Boc-
Aminooxy-PEG4-amine, a valuable heterobifunctional linker in drug discovery and

bioconjugation. The synthesis commences with the commercially available tetraethylene glycol

and proceeds through key intermediates, including a mono-tosylated PEG4 and a t-Boc-

protected aminooxy alcohol, culminating in the desired product. Detailed experimental

protocols for each critical step are provided below, compiled from analogous chemical

transformations and established synthetic methodologies.

I. Overview of the Synthetic Strategy
The synthesis of t-Boc-Aminooxy-PEG4-amine is a linear sequence involving four principal

transformations:

Mono-tosylation of Tetraethylene Glycol: Selective protection of one of the terminal hydroxyl

groups of tetraethylene glycol as a tosylate to create a good leaving group for subsequent

nucleophilic substitution.

Introduction of the t-Boc-Aminooxy Moiety: Nucleophilic substitution of the tosylate with N-

Boc-hydroxylamine to form the key intermediate, t-Boc-Aminooxy-PEG4-alcohol.

Activation of the Remaining Hydroxyl Group: Conversion of the terminal alcohol of the PEG

chain into a better leaving group, typically a tosylate, to facilitate the introduction of the
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amine functionality.

Introduction of the Primary Amine: Nucleophilic substitution of the second tosyl group with an

azide, followed by reduction to the primary amine.

This strategic approach allows for the sequential and controlled introduction of the two different

functional groups at either end of the PEG4 spacer.

II. Experimental Protocols
Step 1: Synthesis of mono-O-tosyl-tetraethylene glycol
(2)
This procedure details the selective mono-tosylation of tetraethylene glycol.

Experimental Protocol:

A solution of tetraethylene glycol (1) (1 equivalent) in a mixture of dichloromethane (DCM) and

pyridine (5:1 v/v) is cooled to 0 °C in an ice bath. To this stirred solution, p-toluenesulfonyl

chloride (TsCl) (1.1 equivalents) is added portion-wise over 30 minutes, ensuring the

temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 4 hours and then

allowed to warm to room temperature overnight. The reaction is monitored by thin-layer

chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous

NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and the

solvent is removed under reduced pressure to yield the crude product. Purification is achieved

by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford mono-

O-tosyl-tetraethylene glycol (2) as a colorless oil.

Step 2: Synthesis of t-Boc-Aminooxy-PEG4-alcohol (3)
This step involves the nucleophilic substitution of the tosylate with N-Boc-hydroxylamine.

Experimental Protocol:

To a solution of N-Boc-hydroxylamine (1.2 equivalents) in anhydrous dimethylformamide

(DMF), sodium hydride (NaH) (60% dispersion in mineral oil, 1.3 equivalents) is added portion-

wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this
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temperature for 30 minutes, or until hydrogen evolution ceases. A solution of mono-O-tosyl-

tetraethylene glycol (2) (1 equivalent) in anhydrous DMF is then added dropwise. The reaction

mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction

progress is monitored by TLC. After completion, the reaction is carefully quenched with water

and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with

brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The

crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane

gradient) to yield t-Boc-Aminooxy-PEG4-alcohol (3) as a viscous oil.

Step 3: Synthesis of t-Boc-Aminooxy-PEG4-tosylate (4)
The terminal hydroxyl group of intermediate 3 is activated by tosylation.

Experimental Protocol:

t-Boc-Aminooxy-PEG4-alcohol (3) (1 equivalent) is dissolved in a mixture of DCM and pyridine

(5:1 v/v) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise,

and the reaction is stirred at 0 °C for 4-6 hours. The reaction is monitored by TLC. Upon

completion, the workup procedure is similar to that described in Step 1. The crude product is

purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give

t-Boc-Aminooxy-PEG4-tosylate (4).[1][2][3]

Step 4: Synthesis of t-Boc-Aminooxy-PEG4-azide (5) and
subsequent reduction to t-Boc-Aminooxy-PEG4-amine
(6)
The final steps involve the introduction of an azide followed by its reduction to the primary

amine.

Experimental Protocol:

Azide Formation: t-Boc-Aminooxy-PEG4-tosylate (4) (1 equivalent) is dissolved in anhydrous

DMF, and sodium azide (NaN₃) (3 equivalents) is added. The mixture is heated to 60-70 °C

and stirred for 12-18 hours under an inert atmosphere. The reaction is monitored by TLC.

After cooling to room temperature, water is added, and the product is extracted with ethyl

acetate. The combined organic extracts are washed with brine, dried over anhydrous
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Na₂SO₄, filtered, and concentrated to give the crude t-Boc-Aminooxy-PEG4-azide (5), which

is often used in the next step without further purification.

Reduction to Amine: The crude azide (5) is dissolved in a suitable solvent such as methanol

or THF. Palladium on carbon (10% Pd/C, catalytic amount) is added, and the mixture is

stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for

8-12 hours. The reaction is monitored by TLC until the starting material is consumed. The

catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated

under reduced pressure to yield the final product, t-Boc-Aminooxy-PEG4-amine (6).[4]

Purification, if necessary, can be performed by column chromatography.

III. Data Presentation
Table 1: Summary of Key Intermediates and Final Product

Compound
Name

Structure
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical
Physical Form

mono-O-tosyl-

tetraethylene

glycol

(Structure not

shown)
C₁₅H₂₄O₇S 348.41 Colorless oil

t-Boc-Aminooxy-

PEG4-alcohol

(Structure not

shown)
C₁₃H₂₇NO₇ 309.36 Viscous oil

t-Boc-Aminooxy-

PEG4-tosylate

(Structure not

shown)
C₂₀H₃₃NO₉S 463.54 Oil

t-Boc-Aminooxy-

PEG4-amine

(Structure not

shown)
C₁₃H₂₈N₂O₆ 308.37 Oil or waxy solid

IV. Mandatory Visualization
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Step 1: Mono-tosylation Step 2: Introduction of Boc-Aminooxy Group Step 3: Activation of Hydroxyl Group Step 4: Amination

Tetraethylene Glycol (1) p-TsCl, Pyridine
DCM, 0°C to RT mono-O-tosyl-tetraethylene glycol (2) N-Boc-hydroxylamine

NaH, DMF t-Boc-Aminooxy-PEG4-alcohol (3) p-TsCl, Pyridine
DCM, 0°C t-Boc-Aminooxy-PEG4-tosylate (4) 1. NaN₃, DMF

2. H₂, Pd/C t-Boc-Aminooxy-PEG4-amine (6)

Click to download full resolution via product page

Caption: Synthetic workflow for t-Boc-Aminooxy-PEG4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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